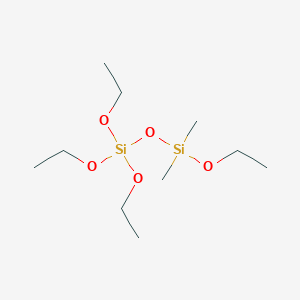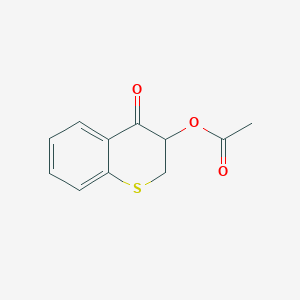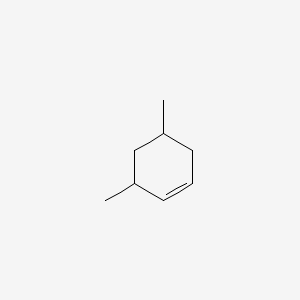
10H-Phenothiazine-10-carboxamide, N-(2-(butylthio)ethyl)-2-methoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10H-Phenothiazine-10-carboxamide, N-(2-(butylthio)ethyl)-2-methoxy-: is a complex organic compound belonging to the phenothiazine class Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazine-10-carboxamide, N-(2-(butylthio)ethyl)-2-methoxy- typically involves multiple steps, starting from readily available precursors. One common approach is to begin with phenothiazine, which undergoes a series of reactions to introduce the carboxamide group and the N-(2-(butylthio)ethyl)-2-methoxy- substituents. Key steps in the synthesis may include:
Nitration and Reduction: Phenothiazine is first nitrated to introduce nitro groups, which are then reduced to amines.
Acylation: The amine groups are acylated to form the carboxamide.
Thioether Formation: The butylthio group is introduced through a nucleophilic substitution reaction.
Methoxylation: Finally, the methoxy group is added via an electrophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
10H-Phenothiazine-10-carboxamide, N-(2-(butylthio)ethyl)-2-methoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups attached to the phenothiazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
10H-Phenothiazine-10-carboxamide, N-(2-(butylthio)ethyl)-2-methoxy- has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, it may serve as a probe or ligand for studying enzyme interactions and cellular processes.
Medicine: Phenothiazine derivatives are known for their pharmacological properties, including antipsychotic, antiemetic, and antihistaminic effects. This compound may be investigated for similar therapeutic applications.
Industry: The compound’s chemical stability and reactivity make it suitable for use in various industrial processes, such as the production of dyes, pigments, and polymers.
作用机制
The mechanism of action of 10H-Phenothiazine-10-carboxamide, N-(2-(butylthio)ethyl)-2-methoxy- depends on its specific application. In medicinal chemistry, phenothiazine derivatives typically exert their effects by interacting with neurotransmitter receptors, enzymes, or ion channels. The compound’s functional groups may enhance its binding affinity and selectivity for these molecular targets, leading to desired pharmacological effects.
相似化合物的比较
Similar Compounds
10H-Phenothiazine-10-carboxamide: Lacks the N-(2-(butylthio)ethyl)-2-methoxy- substituents, resulting in different chemical properties and applications.
N-(2-(butylthio)ethyl)-2-chloro-10H-Phenothiazine-10-carboxamide: Contains a chloro group instead of a methoxy group, which can alter its reactivity and biological activity.
N-(2-(butylthio)ethyl)-10H-Phenothiazine-10-carboxamide:
Uniqueness
The presence of the N-(2-(butylthio)ethyl)-2-methoxy- substituents in 10H-Phenothiazine-10-carboxamide imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. These features distinguish it from other phenothiazine derivatives and may enhance its suitability for certain applications in research and industry.
属性
CAS 编号 |
53056-78-3 |
|---|---|
分子式 |
C20H24N2O2S2 |
分子量 |
388.6 g/mol |
IUPAC 名称 |
N-(2-butylsulfanylethyl)-2-methoxyphenothiazine-10-carboxamide |
InChI |
InChI=1S/C20H24N2O2S2/c1-3-4-12-25-13-11-21-20(23)22-16-7-5-6-8-18(16)26-19-10-9-15(24-2)14-17(19)22/h5-10,14H,3-4,11-13H2,1-2H3,(H,21,23) |
InChI 键 |
KFTGMCCYQHDELC-UHFFFAOYSA-N |
规范 SMILES |
CCCCSCCNC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


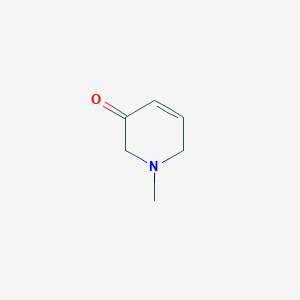

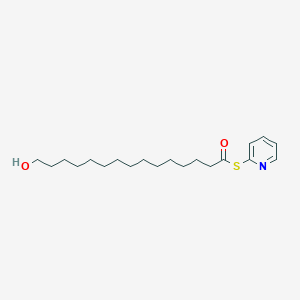
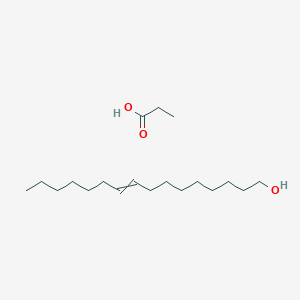
![Bicyclo[4.2.0]octa-3,7-diene-2,5-dione](/img/structure/B14642934.png)
![Trimethyl[(2E)-1-methyl-2-butenyl]silane](/img/structure/B14642944.png)
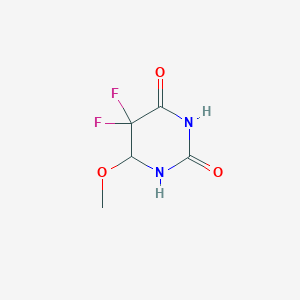
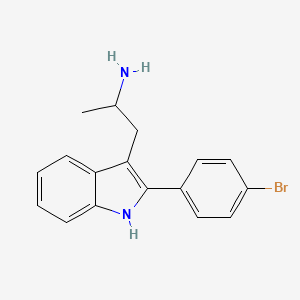

![4,4'-[Carbonylbis(oxy)]dibenzoic acid](/img/structure/B14642956.png)
